molecular formula C12H12ClN3O B12620877 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol CAS No. 920511-98-4

2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol

Cat. No.: B12620877
CAS No.: 920511-98-4
M. Wt: 249.69 g/mol
InChI Key: SCIVVGMZAUACMC-UHFFFAOYSA-N
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Description

2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol is a complex organic compound with significant applications in various fields. This compound is characterized by the presence of an amino group, a chloropyridinyl group, and a phenolic group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol typically involves multi-step organic reactions. One common method starts with the reaction of 3-chloropyridine-2-amine with formaldehyde and 2-aminophenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. For instance, a one-pot synthesis approach can be employed, where all reactants are combined in a single reaction vessel, reducing the need for intermediate purification steps. This method not only improves yield but also minimizes production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The amino and chloropyridinyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group leads to quinones, while reduction of a nitro group results in an amino derivative .

Scientific Research Applications

2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The exact pathways involved depend on the specific biological context and target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-{[(3-chloropyridin-2-yl)amino]methyl}phenol is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, from chemical synthesis to biomedical research.

Properties

CAS No.

920511-98-4

Molecular Formula

C12H12ClN3O

Molecular Weight

249.69 g/mol

IUPAC Name

2-amino-5-[[(3-chloropyridin-2-yl)amino]methyl]phenol

InChI

InChI=1S/C12H12ClN3O/c13-9-2-1-5-15-12(9)16-7-8-3-4-10(14)11(17)6-8/h1-6,17H,7,14H2,(H,15,16)

InChI Key

SCIVVGMZAUACMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)NCC2=CC(=C(C=C2)N)O)Cl

Origin of Product

United States

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